Colterol hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

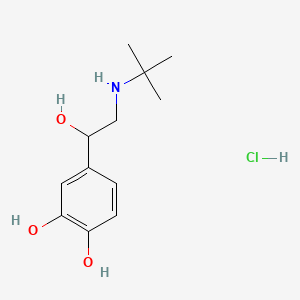

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;/h4-6,11,13-16H,7H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQNMEFTYFDDKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747304 |

Source

|

| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52872-37-4 |

Source

|

| Record name | Colterol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052872374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61IGY13UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Colterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colterol (B100066) hydrochloride is a short-acting β2-adrenergic receptor agonist that has been investigated for its bronchodilatory properties. This technical guide provides a comprehensive overview of the mechanism of action of colterol hydrochloride, focusing on its molecular interactions, downstream signaling pathways, and physiological effects. Detailed experimental protocols for key assays, quantitative data on its receptor binding and functional potency, and visual representations of its signaling cascade and experimental characterization are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound exerts its pharmacological effects primarily through its interaction with the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. As an agonist, colterol binds to and activates the β2-adrenergic receptor, initiating a cascade of intracellular events.[1][2] While it shows a preference for the β2 subtype, it also exhibits some affinity for the β1-adrenergic receptor.[1][2]

Molecular Target: The β2-Adrenergic Receptor

The β2-adrenergic receptor is predominantly expressed in the smooth muscle of the airways, as well as in other tissues such as the uterus, skeletal muscle, and liver. Its activation leads to smooth muscle relaxation, resulting in physiological responses like bronchodilation.

Signaling Pathway: Gs Protein-Adenylyl Cyclase-cAMP Cascade

Upon binding of this compound, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.[3] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The accumulation of intracellular cAMP is the critical second messenger in this pathway, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that culminate in smooth muscle relaxation.

Quantitative Pharmacological Data

The affinity and potency of this compound have been characterized through various in vitro assays. The following table summarizes the available quantitative data.

| Parameter | Receptor/Assay | Value | Reference |

| IC50 | β1-Adrenergic Receptor (heart) | 645 nM | [1][2] |

| IC50 | β2-Adrenergic Receptor (lung) | 147 nM | [1][2] |

| Ki | β-Adrenergic Receptors | Data not available | |

| EC50 | Adenylyl Cyclase Activation | Data not available | |

| EC50 | Tracheal Smooth Muscle Relaxation | Data not available |

Detailed Experimental Protocols

The characterization of a β2-adrenergic agonist like this compound involves a series of well-established in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Objective: To quantify the affinity of a test compound for a specific receptor.

Principle: This is a competitive binding assay where the test compound (colterol) competes with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) for binding to receptors in a membrane preparation. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[4]

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the target receptor (e.g., lung for β2, heart for β1) are homogenized in a cold lysis buffer.[5][6]

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[5]

-

The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.[5]

-

The membrane pellet is washed and resuspended in a suitable buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[6]

-

-

Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (this compound).

-

Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).[5]

-

The reaction is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.[5]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value is determined by non-linear regression analysis.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP.

Objective: To determine the potency (EC50) and efficacy (Emax) of a compound in activating the adenylyl cyclase signaling pathway.

Principle: Cells or membrane preparations containing the β2-adrenergic receptor are treated with the test compound. The resulting increase in intracellular cAMP is measured, typically using a competitive immunoassay or a reporter gene assay.

Methodology:

-

Cell Culture/Membrane Preparation:

-

Use a cell line endogenously or recombinantly expressing the β2-adrenergic receptor.

-

Alternatively, use membrane preparations as described in the radioligand binding assay protocol.

-

-

Assay Procedure:

-

Cells or membranes are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the cells are lysed.

-

-

cAMP Measurement:

-

The concentration of cAMP in the cell lysate is quantified using a commercially available kit, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay. These assays typically involve a competition between the cAMP in the sample and a labeled cAMP for binding to a specific anti-cAMP antibody.[7]

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced at each concentration of the test compound is determined from the standard curve.

-

The data are plotted as cAMP concentration versus the log concentration of this compound.

-

The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by non-linear regression analysis.

-

Isolated Tissue Bath (Bronchodilator) Assay

This ex vivo assay assesses the functional effect of this compound on smooth muscle relaxation.

Objective: To measure the potency and efficacy of a compound to induce relaxation of pre-contracted airway smooth muscle.

Principle: A segment of tracheal or bronchial smooth muscle is suspended in an organ bath containing a physiological salt solution. The tissue is pre-contracted with an agent like acetylcholine (B1216132) or histamine. The ability of the test compound to relax the pre-contracted tissue is then measured.[8][9][10]

Methodology:

-

Tissue Preparation:

-

A section of the trachea or bronchus is isolated from a suitable animal model (e.g., guinea pig, rat).[11][12]

-

The tissue is cleaned of adhering connective tissue and cut into rings or strips.[13][14][15][16]

-

The tissue preparation is mounted in an isolated organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[8][10]

-

-

Experimental Procedure:

-

The tissue is allowed to equilibrate under a resting tension.

-

The tissue is then contracted by adding a spasmogen (e.g., acetylcholine, histamine) to the bath to achieve a stable submaximal contraction.

-

Cumulative concentrations of this compound are added to the bath, and the resulting relaxation of the tissue is recorded using an isometric force transducer.

-

-

Data Analysis:

-

The relaxation at each concentration is expressed as a percentage of the pre-contraction tension.

-

A concentration-response curve is constructed by plotting the percentage of relaxation against the log concentration of this compound.

-

The EC50 and Emax for relaxation are determined from the curve.

-

Experimental Workflow for Characterization

The characterization of a novel β2-adrenergic receptor agonist like this compound typically follows a structured experimental workflow.

Conclusion

This compound is a β2-adrenergic receptor agonist that mediates its bronchodilatory effects through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. Its preferential binding to β2 receptors in airway smooth muscle leads to an increase in intracellular cAMP, resulting in muscle relaxation. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and characterization of this compound and other novel β2-adrenergic agonists. A thorough understanding of its mechanism of action is crucial for the rational design and development of new therapeutic agents for respiratory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. reprocell.com [reprocell.com]

- 9. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scireq.com [scireq.com]

- 11. orchidscientific.com [orchidscientific.com]

- 12. Organ bath - Wikipedia [en.wikipedia.org]

- 13. 1,8-Cineole blocks voltage-gated L-type calcium channels in tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Response to acetylcholine and myosin content of isolated canine airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Relaxation following contraction in tonically contracted smooth muscle from the bovine trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

Colterol Hydrochloride: A Technical Guide to its β2-Adrenoreceptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the β2-adrenoreceptor agonist activity of Colterol hydrochloride. Colterol is a short-acting β2-adrenoreceptor agonist and the active metabolite of the prodrug bitolterol.[1][2] It is recognized for its bronchodilator properties, making it a subject of interest in the study of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] This document details the quantitative aspects of its receptor affinity, the associated signaling pathways, and the experimental protocols used for its characterization.

Data Presentation: Receptor Affinity

Colterol demonstrates a notable affinity for β-adrenoreceptors, with a preferential binding to the β2 subtype, which is prevalent in the smooth muscle of the bronchial tree.[3][5][6] The inhibitory concentration (IC50) values from competitive radioligand binding studies quantify this affinity. A lower IC50 value is indicative of a higher binding affinity.

Table 1: Colterol Affinity for β-Adrenoreceptors

| Receptor Subtype | Tissue Source | IC50 (nM) | Reference |

|---|---|---|---|

| β1-Adrenoreceptor | Heart | 645 | [3][5][7] |

| β2-Adrenoreceptor | Lung | 147 |[3][5][7] |

Note: The data corresponds to Colterol, of which this compound is the hydrochloride salt form.[5]

Signaling Pathways

Activation of the β2-adrenoreceptor (β2-AR) by an agonist like Colterol initiates a cascade of intracellular events. The classical signaling pathway is mediated by the stimulatory G protein (Gs), leading to bronchodilation.[8] However, emerging research indicates that β2-AR can also couple to other G proteins, such as the inhibitory G protein (Gi), leading to more complex and compartmentalized signaling.[9][10]

Canonical Gs-Mediated Signaling Pathway

The primary mechanism of action for Colterol involves the activation of the canonical Gs-adenylyl cyclase-cAMP pathway.[8][11] Binding of Colterol to the β2-AR induces a conformational change in the receptor, which in turn activates the associated Gs protein.[12] The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8][11] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[11] PKA then phosphorylates various downstream targets, including myosin light-chain kinase, which ultimately results in the relaxation of airway smooth muscle and bronchodilation.[8]

References

- 1. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Colterol - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacology of Colterol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colterol (B100066) hydrochloride is a potent, direct-acting beta-adrenergic agonist with preferential activity at the β2-adrenoceptor. As the active metabolite of the prodrug bitolterol (B1667532) mesylate, colterol has been the subject of research for its bronchodilatory effects in the management of bronchospastic diseases such as asthma. This technical guide provides an in-depth overview of the pharmacology of colterol hydrochloride, including its mechanism of action, pharmacokinetics, and clinical effects. Detailed experimental protocols for key assays and structured quantitative data are presented to support further research and development in this area.

Introduction

Colterol is a short-acting β2-adrenoreceptor agonist.[1] It is the active metabolite of bitolterol, a bronchodilator agent used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] Bitolterol itself is a biologically inactive prodrug that undergoes hydrolysis by esterases, particularly in the lung, to release the active compound, colterol.[2] This targeted activation minimizes systemic side effects and contributes to its therapeutic profile.

Mechanism of Action

Colterol exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2] This interaction initiates a well-defined signaling cascade.

Signaling Pathway

The binding of colterol to the β2-adrenoceptor, a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.

Figure 1. Colterol Signaling Pathway.

Pharmacodynamics

The primary pharmacodynamic effect of colterol is bronchodilation. Its affinity for β1 and β2-adrenoceptors has been quantified, demonstrating a preference for the β2 receptor subtype.

Receptor Affinity

The following table summarizes the in vitro receptor binding affinity of colterol.

| Receptor Subtype | IC50 (nM) | Tissue Source |

| β1-adrenoceptor | 645 | Heart |

| β2-adrenoceptor | 147 | Lung |

Pharmacokinetics

As colterol is primarily delivered to the lungs via the hydrolysis of its prodrug, bitolterol, its pharmacokinetic profile is intrinsically linked to the administration and metabolism of bitolterol.

Absorption and Metabolism

Bitolterol is administered via inhalation. In the lung, it is rapidly hydrolyzed by esterases to form colterol and p-toluic acid. This conversion is a key feature of its targeted delivery. Studies in humans after oral administration of radiolabeled bitolterol have shown that the peak plasma radioactivity is reached between 0.5 to 2 hours.[3] However, only a very small fraction of the plasma radioactivity represents the intact prodrug, indicating rapid and extensive metabolism.[3]

Distribution and Elimination

Following its formation in the lungs, colterol is absorbed into the systemic circulation. In animal studies, radioactivity was found to be concentrated in the lung tissue.[3] The pharmacological activity of colterol is terminated by metabolism, primarily through conjugation and 3-O-methylation.[3] The metabolites are then excreted in the urine and feces. In humans, approximately 86% of an oral dose of bitolterol is recovered in the urine and 8.1% in the feces within 72 hours.[3]

The following diagram illustrates the metabolic activation and subsequent inactivation of colterol.

Figure 2. Metabolic Pathway of Bitolterol to Colterol.

Clinical Efficacy

The clinical efficacy of colterol is evaluated through studies of its prodrug, bitolterol. These studies have consistently demonstrated its effectiveness as a bronchodilator in patients with asthma.

Dose-Response Studies

A dose-response study of nebulized bitolterol mesylate in asthmatic patients identified an optimal dose for bronchodilation.

| Dose of Bitolterol Mesylate | Maximum Mean Increase in FEV1 (%) | Onset of Action | Duration of Action |

| 0.5 mg | - | < 5 minutes | ≥ 8 hours |

| 1.0 mg | 46-50 | < 5 minutes | ≥ 8 hours |

| 1.5 mg | 46-50 | < 5 minutes | ≥ 8 hours |

| 2.0 mg | 46-50 | < 5 minutes | ≥ 8 hours |

| 2.5 mg | 46-50 | < 5 minutes | ≥ 8 hours |

| 3.0 mg | 46-50 | < 5 minutes | ≥ 8 hours |

FEV1: Forced Expiratory Volume in 1 second. Doses beyond 1.0 mg did not show a significant improvement in bronchodilator effect but were associated with an increase in adverse effects such as tremor.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used in the pharmacological characterization of this compound and similar β2-adrenergic agonists.

Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol is adapted for determining the binding affinity of a compound like colterol to the β2-adrenergic receptor expressed in a cell line such as Chinese Hamster Ovary (CHO) cells.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand, and the inhibition constant (Ki) of a competing ligand (e.g., colterol).

Materials:

-

CHO cells stably expressing the human β2-adrenergic receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: e.g., [3H]-dihydroalprenolol ([3H]-DHA), a non-selective β-adrenergic antagonist.

-

Non-specific binding control: Propranolol (10 µM).

-

Test compound: this compound at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-β2AR cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Saturation Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane protein (e.g., 20-50 µg) to each well.

-

Add increasing concentrations of the radioligand (e.g., 0.1-20 nM [3H]-DHA).

-

For determination of non-specific binding, add a saturating concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to a parallel set of wells.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Competition Binding Assay:

-

To each well containing the membrane preparation, add a fixed concentration of the radioligand (typically at its Kd value).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).

-

Incubate and filter as described for the saturation assay.

-

-

Data Analysis:

-

For saturation binding, plot the specific binding (total minus non-specific) against the radioligand concentration. Fit the data to a one-site binding hyperbola to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activation Assay

This protocol describes a method to measure the ability of colterol to stimulate cAMP production in cells expressing the β2-adrenergic receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of colterol in activating adenylyl cyclase.

Materials:

-

Cells expressing the β2-adrenergic receptor (e.g., CHO-β2AR cells).

-

Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Stimulating agent: this compound at various concentrations.

-

Positive control: Isoproterenol or forskolin.

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

-

Cell Preparation:

-

Seed cells in a multi-well plate and grow to near confluency.

-

Wash the cells with assay buffer.

-

-

Stimulation:

-

Pre-incubate the cells with the phosphodiesterase inhibitor in assay buffer for 10-15 minutes at 37°C.

-

Add varying concentrations of this compound or control compounds to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Lysis and cAMP Measurement:

-

Terminate the stimulation by aspirating the medium and adding lysis buffer.

-

Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the measured cAMP concentration against the log concentration of colterol.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

-

Figure 3. Experimental Workflow.

Conclusion

This compound, as the active metabolite of bitolterol, is a potent β2-adrenergic agonist with well-established bronchodilatory properties. Its pharmacology is characterized by a clear mechanism of action involving the stimulation of the adenylyl cyclase pathway, leading to smooth muscle relaxation. The prodrug approach allows for targeted delivery to the lungs, enhancing its therapeutic index. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on β2-adrenergic agonists and related therapeutic areas. Further research could focus on the development of novel colterol analogs with improved pharmacokinetic and pharmacodynamic profiles.

References

- 1. Colterol [medbox.iiab.me]

- 2. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological disposition and metabolism of (3H)bitolterol in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-response study of nebulized bitolterol mesylate solution in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Colterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colterol, a short-acting β2-adrenergic receptor agonist, is a crucial molecule in the study of bronchodilators. This technical guide provides a comprehensive overview of a plausible synthetic pathway for Colterol hydrochloride, designed for researchers and professionals in drug development. Due to the limited availability of a direct, detailed experimental protocol in published literature, this guide outlines a scientifically sound, multi-step synthesis based on established organic chemistry principles for catecholamine derivatives. The document includes detailed, theoretical experimental protocols, a summary of the required chemical reagents and intermediates, and a visualization of the synthetic workflow. Furthermore, this guide presents a detailed diagram of the β-adrenergic signaling pathway, the mechanism through which Colterol exerts its therapeutic effects.

Introduction

Colterol, with the chemical name 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol, is a potent β2-adrenergic agonist. Its hydrochloride salt is investigated for its bronchodilatory properties in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Colterol is also known as the active metabolite of the prodrug Bitolterol. This guide details a feasible de novo synthesis of this compound, providing a foundational methodology for its laboratory-scale preparation.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 3',4'-dihydroxyacetophenone. The key steps involve protection of the catechol hydroxyl groups, bromination of the alpha-carbon, introduction of the tert-butylamino group, reduction of the ketone, and final deprotection and salt formation.

Synthesis Workflow

The overall synthetic pathway is depicted below.

Colterol Hydrochloride: A Deep Dive into its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colterol (B100066) hydrochloride, a potent and selective beta-2 adrenergic receptor agonist, has been a subject of significant interest for its bronchodilatory effects in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is intrinsically linked to the intricate downstream signaling cascades it triggers upon binding to the beta-2 adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by Colterol hydrochloride, with a focus on the canonical Gs-adenylyl cyclase-cAMP-PKA pathway and the emerging role of the ERK/MAPK signaling cascade. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, quantitative data on receptor binding, and detailed experimental protocols for investigating its signaling properties.

Introduction to this compound

Colterol is a short-acting beta-2 adrenergic receptor agonist.[1] It is the active metabolite of the prodrug bitolterol (B1667532) mesylate, which is hydrolyzed by esterases in the body to release the active colterol molecule.[2][3] As a catecholamine derivative, its primary therapeutic action is the relaxation of bronchial smooth muscle, leading to bronchodilation.[3] This effect is mediated through its high affinity for the β2-AR, which are abundantly expressed in the smooth muscle cells of the airways.

Receptor Binding Affinity

The initial and most critical event in Colterol's mechanism of action is its binding to the adrenergic receptors. Quantitative data reveals its selectivity for the β2-AR over the β1-AR.

| Receptor Subtype | IC50 (nM) | Tissue/System |

| β1-adrenoreceptor | 645 | Heart |

| β2-adrenoreceptor | 147 | Lung |

| Table 1: Binding affinity of Colterol for β1 and β2-adrenoceptors. The IC50 values indicate the concentration of Colterol required to inhibit 50% of the binding of a radiolabeled ligand to the respective receptors. A lower IC50 value signifies a higher binding affinity.[4][5][6] |

Core Downstream Signaling Pathways

Upon binding of this compound to the β2-AR, a conformational change in the receptor is induced, leading to the activation of intracellular signaling cascades.

The Canonical Gs-Adenylyl Cyclase-cAMP-PKA Pathway

This is the principal and most well-established pathway responsible for the bronchodilatory effects of Colterol.

-

G-Protein Activation: The activated β2-AR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the alpha subunit of the stimulatory G protein (Gsα).

-

Adenylyl Cyclase Activation: The GTP-bound Gsα dissociates from the βγ subunits and activates adenylyl cyclase (AC), a membrane-bound enzyme.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), leading to the release and activation of the catalytic subunits.

-

Phosphorylation of Downstream Targets: Activated PKA then phosphorylates various downstream target proteins in the smooth muscle cells, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (bronchodilation).

Emerging Evidence for ERK/MAPK Pathway Activation

While the cAMP-PKA pathway is primary, evidence from studies on other beta-adrenergic agonists suggests that β2-AR stimulation can also lead to the activation of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway. This can occur through several proposed mechanisms:

-

PKA-dependent ERK Activation: In some cellular contexts, PKA can directly or indirectly lead to the activation of the Ras-Raf-MEK-ERK cascade.[7]

-

Gs/Gi Switching: Prolonged or high-concentration agonist stimulation can lead to a switch in G-protein coupling from Gs to the inhibitory G protein (Gi). The βγ subunits released from Gi can then activate downstream effectors, including pathways leading to ERK activation.[7][8]

-

β-Arrestin-Mediated Signaling: Upon agonist binding, β-arrestins are recruited to the phosphorylated β2-AR. β-arrestins can act as scaffolds, bringing components of the MAPK cascade, such as Src, Raf, and ERK, into proximity, thereby facilitating ERK activation.[8]

The activation of the ERK pathway by Colterol could contribute to other cellular effects beyond bronchodilation, such as gene expression and cell growth, which are important considerations in drug development.

References

- 1. Colterol - Wikipedia [en.wikipedia.org]

- 2. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Mechanism of activation of ERK and H-K-ATPase by isoproterenol in rat cortical collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling pathways of isoproterenol-induced ERK1/2 phosphorylation in primary cultures of astrocytes are concentration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Colterol Hydrochloride Binding to the β2-Adrenergic Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Colterol hydrochloride to its primary target, the β2-adrenergic receptor (β2AR). Colterol, a short-acting β2-adrenergic agonist, is utilized in pharmacology for its bronchodilatory effects. Understanding its interaction with the β2AR at a molecular level through in silico modeling is crucial for the rational design of novel therapeutics with improved efficacy and selectivity.

Introduction to Colterol and the β2-Adrenergic Receptor

This compound is a sympathomimetic amine that exhibits agonistic activity at β-adrenergic receptors.[1] It has a higher affinity for the β2-adrenergic receptor, which is predominantly found in the smooth muscle of the airways, uterus, and vasculature, compared to the β1-adrenergic receptor, which is primarily located in the heart.[2] The activation of β2AR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to smooth muscle relaxation, resulting in bronchodilation.[1][3] In silico modeling techniques, such as molecular docking and molecular dynamics simulations, provide powerful tools to investigate the specific molecular interactions that govern the binding of Colterol to the β2AR and its subsequent activation.[4][5]

Quantitative Binding Affinity Data

The binding affinity of this compound to adrenergic receptors has been determined experimentally. This data is essential for validating and calibrating in silico models.

| Ligand | Receptor Subtype | Binding Affinity (IC50) | Reference |

| Colterol | β1-adrenoceptor (heart) | 645 nM | [2] |

| Colterol | β2-adrenoceptor (lung) | 147 nM | [2] |

Methodologies for In Silico Modeling

A typical computational workflow for modeling the binding of this compound to the β2AR involves several key steps, from receptor and ligand preparation to detailed simulation and analysis.

Experimental Workflow

The following diagram illustrates a standard workflow for the in silico analysis of this compound binding to the β2AR.

Detailed Experimental Protocols

-

Receptor Structure Acquisition: The three-dimensional crystal structure of the human β2-adrenergic receptor is retrieved from the Protein Data Bank (PDB). Structures such as PDB IDs 2RH1 (inactive state) and 3SN6 (active state) are commonly used.[6] The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues.

-

Ligand Preparation: The 2D structure of this compound is drawn using a chemical sketcher and converted to a 3D structure. The ligand's geometry is then optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are typically added, and rotatable bonds are defined for flexible docking.

-

Grid Generation: A grid box is defined around the known binding site of the β2AR. This binding pocket is typically located within the transmembrane helices.[7] Key residues known to interact with agonists, such as Asp113, Ser203, Ser207, and Asn312, are usually encompassed within this grid.[5][8]

-

Docking Simulation: Molecular docking is performed using software like AutoDock Vina or Molegro Virtual Docker.[9][10] The program samples different conformations and orientations of Colterol within the defined binding site and scores them based on a scoring function that estimates the binding affinity.

-

Binding Pose Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. This is typically the pose with the lowest binding energy that also forms key interactions with the receptor, such as hydrogen bonds and hydrophobic contacts.

-

System Setup: The most promising receptor-ligand complex from the docking study is embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological concentration.

-

Simulation Protocol: MD simulations are carried out using software such as GROMACS or AMBER. The system undergoes energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles) to stabilize the temperature and pressure. A production run of at least 100 nanoseconds is then performed to sample the conformational dynamics of the complex.[11]

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex, typically by calculating the root-mean-square deviation (RMSD). Other analyses include root-mean-square fluctuation (RMSF) to identify flexible regions and analysis of hydrogen bond formation and rupture over time.

The binding free energy of the Colterol-β2AR complex can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[12] These methods calculate the free energy difference between the bound and unbound states from the MD simulation snapshots.

Signaling Pathway of the β2-Adrenergic Receptor

Upon binding of an agonist like Colterol, the β2AR undergoes a conformational change, leading to the activation of a downstream signaling cascade. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.

The activation of the β2AR by an agonist initiates the dissociation of the Gs protein alpha subunit, which then activates adenylyl cyclase.[13] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.[2]

Conclusion

In silico modeling provides an invaluable framework for understanding the molecular intricacies of this compound's interaction with the β2-adrenergic receptor. By employing techniques such as molecular docking and molecular dynamics simulations, researchers can elucidate the key binding interactions, predict binding affinities, and rationalize the mechanism of receptor activation. This knowledge is instrumental in the ongoing efforts to design more effective and safer therapeutics for respiratory diseases. The methodologies and pathways described in this guide offer a comprehensive overview for scientists and researchers in the field of drug discovery and development.

References

- 1. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Molecular interactions between fenoterol stereoisomers and derivatives and the β₂-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Studies on the interactions between β2 adrenergic receptor and Gs protein by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Colterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol hydrochloride is a potent β-adrenergic receptor agonist with selectivity for the β2-adrenoceptor over the β1-adrenoceptor.[1][2] As a derivative of isoproterenol, it is the active metabolite of the prodrug bitolterol (B1667532) mesylate.[3] Its primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in smooth muscle relaxation, making Colterol a compound of interest for bronchodilator applications in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4][5][6]

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, including its receptor binding affinity and its functional effects on downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound at human β1 and β2-adrenergic receptors.

| Assay Type | Receptor Subtype | Parameter | Value (nM) |

| Radioligand Binding | β1-adrenoceptor | IC50 | 645[1][2][7] |

| Radioligand Binding | β2-adrenoceptor | IC50 | 147[1][2][7] |

Signaling Pathway of this compound

Colterol, as a β-adrenergic agonist, binds to β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event activates the associated stimulatory G-protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for β1 and β2-adrenergic receptors. The assay measures the ability of increasing concentrations of this compound to displace a radiolabeled antagonist from the receptors.

Materials:

-

Cell membranes prepared from cells expressing human β1 or β2-adrenergic receptors (e.g., HEK293 or CHO cells)

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol

-

Non-labeled antagonist for non-specific binding determination (e.g., Propranolol)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Scintillation cocktail

-

96-well microplates

-

Filter mats (GF/C)

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 10 µM Propranolol (for non-specific binding) or this compound dilution.

-

25 µL of radioligand at a final concentration equal to its Kd.

-

50 µL of cell membrane suspension (protein concentration to be optimized).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through GF/C filter mats using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter mats and place them in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity in a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to stimulate the production of cAMP from ATP by adenylyl cyclase in cell membranes.

Materials:

-

Cell membranes from cells expressing β1 or β2-adrenergic receptors

-

This compound

-

ATP

-

GTP

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

cAMP standard

-

cAMP detection kit (e.g., ELISA, AlphaScreen, or radiometric assay)

-

96-well microplates

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add:

-

20 µL of this compound dilutions or buffer (for basal activity).

-

20 µL of cell membrane suspension.

-

10 µL of a solution containing GTP (final concentration 10 µM).

-

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding 50 µL of ATP solution (final concentration 1 mM).

-

Incubate for 15-30 minutes at 30°C.

-

Terminate the reaction by adding 100 µL of 0.1 M HCl or by heating at 95°C for 5 minutes.

-

Centrifuge the plate to pellet the membranes.

-

Collect the supernatant containing the generated cAMP.

-

Quantify the amount of cAMP using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Construct a dose-response curve by plotting the amount of cAMP produced against the logarithm of the this compound concentration. Determine the EC50 value from the curve.

cAMP Accumulation Assay

This whole-cell assay measures the accumulation of intracellular cAMP in response to stimulation by this compound.

Materials:

-

Whole cells expressing β1 or β2-adrenergic receptors (e.g., HEK293 or CHO cells)

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724)

-

Cell culture medium

-

Lysis buffer

-

cAMP detection kit (e.g., HTRF, AlphaLISA, or GloSensor)

-

384-well white microplates

Protocol:

-

Seed cells in a 384-well plate and grow to 80-90% confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in stimulation buffer for 30 minutes at 37°C.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, AlphaLISA).

-

Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. Calculate the EC50 value using non-linear regression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colterol - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Colterol Hydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol hydrochloride is a potent β2-adrenergic receptor agonist. The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle cells of the airways.[1] Agonist binding to this receptor initiates a signaling cascade that leads to smooth muscle relaxation, making it a key target for bronchodilators in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Cell-based assays are crucial tools for characterizing the potency and efficacy of β2-adrenergic receptor agonists like this compound. These assays typically measure the downstream consequences of receptor activation, most commonly the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4][5]

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Upon binding of an agonist such as this compound, the β2-adrenergic receptor undergoes a conformational change. This change facilitates its coupling to a stimulatory G-protein (Gs). The activated Gs-protein then stimulates adenylyl cyclase, a membrane-bound enzyme, to catalyze the conversion of adenosine triphosphate (ATP) to cAMP.[1][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the desired physiological response, such as smooth muscle relaxation.[6]

Quantitative Data: Potency of β2-Adrenergic Agonists

| Compound | Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Reference |

| Colterol | Receptor Binding | Lung | IC50 | 147 | [9][10] |

| Isoprenaline | cAMP Formation | HASM | EC50 | 80 | [8] |

| Salbutamol | cAMP Formation | HASM | EC50 | 600 | [8] |

| Terbutaline | cAMP Formation | HASM | EC50 | 2300 | [8] |

| Salmeterol | cAMP Formation | HASM | EC50 | 1.2 | [8] |

Experimental Protocols

The following is a generalized yet detailed protocol for a cAMP accumulation assay to determine the potency of this compound. This protocol is based on standard procedures for Gs-coupled GPCRs and can be adapted for various commercially available cAMP assay kits (e.g., HTRF, FRET, luminescence-based).[2][3][11]

Experimental Workflow: cAMP Accumulation Assay

Materials and Reagents

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-adrenergic receptor.

-

Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.[11]

-

Assay Plate: 96-well or 384-well solid white, low-volume microplate.

-

This compound: Stock solution prepared in a suitable solvent (e.g., water or DMSO) and serially diluted to the desired concentrations.

-

Reference Agonist: Isoprenaline hydrochloride for use as a positive control.

-

PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[3]

-

cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., Promega cAMP-Glo™, Cisbio HTRF®, or DiscoverX HitHunter®).[2][3][11]

-

Cell Lysis Buffer: As provided in the cAMP assay kit.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium.

Procedure

-

Cell Seeding: a. Culture CHO-K1 cells expressing the human β2-adrenergic receptor to approximately 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. c. Resuspend the cells in the cell culture medium and perform a cell count. d. Seed the cells into the wells of a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. e. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: a. Prepare a 10 mM stock solution of this compound in water or DMSO. b. Perform a serial dilution of the this compound stock solution in stimulation buffer to obtain a range of concentrations (e.g., from 1 pM to 100 µM). Prepare a similar dilution series for the reference agonist, Isoprenaline.

-

Assay Protocol: a. Carefully remove the cell culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed stimulation buffer. c. Add 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to each well.[3] d. Incubate for 30 minutes at 37°C. e. Add 50 µL of the serially diluted this compound or Isoprenaline to the respective wells. For the negative control wells, add 50 µL of stimulation buffer with the vehicle. f. Incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically.

-

cAMP Detection: a. Following the stimulation period, lyse the cells and detect the accumulated cAMP according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a specific volume of lysis buffer and detection reagents. b. Incubate the plate for the time specified in the kit's protocol (usually 60 minutes at room temperature).

-

Data Acquisition and Analysis: a. Measure the signal (luminescence or fluorescence) using a compatible plate reader. b. Normalize the data by setting the response from the vehicle-treated cells as 0% and the maximal response from the highest concentration of the reference agonist (Isoprenaline) as 100%. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value and the maximum response (Emax).[12]

Conclusion

The described cell-based cAMP accumulation assay provides a robust and reliable method for the pharmacological characterization of β2-adrenergic receptor agonists like this compound. By following this protocol, researchers can obtain quantitative data on the potency and efficacy of their compounds, which is essential for drug discovery and development in the field of respiratory diseases. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide to the underlying principles and practical steps involved in these assays.

References

- 1. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measurement of cAMP accumulation in Chinese hamster ovary cells transfected with the recombinant human TSH receptor (CHO-R): a new bioassay for human thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. EC50 - Wikipedia [en.wikipedia.org]

- 8. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression of human (beta)3-adrenergic receptor induces adipocyte-like features in CHO/K1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]

Application Notes and Protocols for Colterol Hydrochloride in Smooth Muscle Relaxation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol hydrochloride is a potent β-adrenergic agonist with significant affinity for β2-adrenoceptors found in smooth muscle, such as those lining the airways.[1] As a result, it serves as a valuable pharmacological tool for investigating smooth muscle relaxation and is a potential bronchodilator.[1] These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle relaxation studies, focusing on isolated tracheal tissue preparations.

Mechanism of Action: this compound exerts its effects by binding to β2-adrenergic receptors on the surface of smooth muscle cells. This interaction activates a Gs-protein-coupled signaling cascade, leading to the stimulation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates several downstream targets. This cascade ultimately results in a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase (MLCK), leading to the relaxation of the smooth muscle.

Data Presentation

| Compound | Receptor/Tissue | Parameter | Value | Reference |

| Colterol | β1-adrenoceptor (heart) | IC50 | 645 nM | [1] |

| Colterol | β2-adrenoceptor (lung) | IC50 | 147 nM | [1] |

| Formoterol | Guinea Pig Trachea | pD2 | 10.52 ± 0.04 | [2] |

| Salbutamol | Guinea Pig Trachea | pD2 | 7.50 ± 0.01 | [2] |

| Isoprenaline | Guinea Pig Trachea | pD2 | 7.60 ± 0.01 | [2] |

Note: pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Signaling Pathway

Caption: β2-Adrenergic signaling pathway for smooth muscle relaxation.

Experimental Workflow

Caption: Experimental workflow for isolated tracheal tissue studies.

Experimental Protocols

Protocol 1: Isolated Guinea Pig Tracheal Ring Preparation and Mounting

Materials:

-

Male Hartley guinea pigs (250–700 g)[2]

-

Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, glucose 11.1) or Tyrode's solution (in mM: NaCl 137.0, NaHCO3 11.9, KCl 2.68, CaCl2 1.89, MgCl2 1.09, NaH2PO4 0.24, glucose 5.6)[2][3]

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Dissection tools

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize the guinea pig via an approved method (e.g., cervical dislocation followed by exsanguination).[4]

-

Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit or Tyrode's solution.[3]

-

Gently remove any adhering connective and fatty tissues.

-

Cut the trachea into rings, each 4–5 mm in length.[3]

-

Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with the chosen physiological salt solution.[3]

-

Maintain the bath temperature at 37°C and continuously bubble with carbogen gas to maintain a pH of 7.4.[3]

-

Connect the upper hook to an isometric force transducer to record changes in muscle tension.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 to 1.5 grams. During this period, wash the tissue with fresh solution every 15 minutes.[3]

Protocol 2: Evaluation of this compound-Induced Relaxation

Materials:

-

Mounted and equilibrated tracheal rings (from Protocol 1)

-

Stock solutions of a contracting agent (e.g., histamine or methacholine)

-

Stock solutions of this compound in appropriate solvent (e.g., distilled water or saline)

-

Data acquisition system

Procedure:

-

After the equilibration period, induce a stable, submaximal contraction of the tracheal rings. This can be achieved by adding a concentration of a contractile agent such as histamine (e.g., 1x10⁻⁵ M) or methacholine (B1211447) to the organ bath.[2]

-

Once the contraction has reached a stable plateau, add this compound to the bath in a cumulative manner. Start with a low concentration (e.g., 1x10⁻¹¹ M) and increase it stepwise (e.g., in half-log or log increments) until a maximal relaxation response is observed or the concentration-response curve plateaus. Allow the response to stabilize at each concentration before adding the next.

-

Record the isometric tension continuously throughout the experiment.

-

The relaxation at each concentration of this compound is typically expressed as a percentage of the pre-contraction induced by the contractile agent.

-

At the end of the experiment, a maximally effective concentration of a standard relaxant like isoprenaline (e.g., 3x10⁻⁶ M) can be added to determine the maximal possible relaxation.[2]

Data Analysis

-

Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the molar concentration of this compound.

-

From the sigmoidal curve, determine the EC50 value, which is the molar concentration of this compound that produces 50% of its maximal relaxing effect. This can be calculated using non-linear regression analysis.

-

The potency can also be expressed as the pD2 value, which is the negative logarithm of the EC50.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Colterol Hydrochloride: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colterol (B100066) hydrochloride is a potent short-acting β2-adrenoceptor agonist and the active metabolite of the prodrug bitolterol (B1667532) mesylate.[1] As a selective agonist for β1- and β2-adrenergic receptors, it demonstrates significant potential as a bronchodilator, making it a molecule of interest for respiratory disease research.[2][3] This document provides detailed application notes and experimental protocols for the investigation of Colterol hydrochloride, including its mechanism of action, in vitro and in vivo experimental procedures, and a summary of its quantitative data.

Mechanism of Action

Colterol is an adrenergic receptor agonist with a higher affinity for β2-adrenoceptors found in the lungs compared to β1-adrenoceptors in the heart.[2][3] Upon binding to β2-adrenergic receptors on the surface of airway smooth muscle cells, Colterol activates the Gs alpha subunit of the associated G protein. This activation stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[4]

Quantitative Data

The following table summarizes the available quantitative data for Colterol.

| Parameter | Receptor/System | Value | Species | Reference |

| IC50 | β1-adrenoceptor (heart) | 645 nM | - | [2][3] |

| IC50 | β2-adrenoceptor (lung) | 147 nM | - | [2][3] |

Experimental Protocols

In Vitro Assays

This protocol is adapted from general radioligand binding assay procedures for adrenergic receptors.[5][6]

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

-

HEK293 cells transiently overexpressing human β1- or β2-adrenergic receptors.[7]

-

Radioligand: --INVALID-LINK---CGP-12177 (a hydrophilic antagonist).[7]

-

Non-specific binding control: Propranolol (B1214883).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

This compound solutions of varying concentrations.

-

Scintillation fluid and vials.

-

Microplate harvester and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the receptor of interest.

-

Homogenize cells in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of membrane suspension (typically 10-20 µg of protein).

-

Add 25 µL of varying concentrations of this compound (competitor).

-

Add 25 µL of --INVALID-LINK---CGP-12177 at a final concentration close to its Kd.

-

For non-specific binding, add 25 µL of a high concentration of propranolol (e.g., 10 µM) instead of Colterol.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a microplate harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Colterol concentration.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

This protocol is a general guide for cAMP assays.[8][9][10]

Objective: To measure the ability of this compound to stimulate intracellular cAMP production.

Materials:

-

A549 or other suitable lung epithelial cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

IBMX (a phosphodiesterase inhibitor).

-

This compound solutions of varying concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Plating:

-

Culture A549 cells to 80-90% confluency.

-

Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well and incubate overnight.

-

-

Assay:

-

Remove the culture medium and wash the cells with stimulation buffer.

-

Add 50 µL of stimulation buffer containing IBMX (e.g., 0.5 mM) to each well and incubate for 15 minutes at 37°C.

-

Add 50 µL of varying concentrations of this compound to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement following the kit's protocol.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the Colterol concentration to determine the EC50 value.

-

Ex Vivo Assay

This protocol is based on established methods for assessing bronchodilator activity.[11][12][13]

Objective: To evaluate the relaxant effect of this compound on pre-contracted guinea pig tracheal smooth muscle.

Materials:

-

Male Hartley guinea pigs (250-400 g).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Histamine (B1213489) or Methacholine (B1211447) for inducing contraction.

-

This compound solutions of varying concentrations.

-

Organ bath system with isometric force transducers.

-

Carbogen (B8564812) gas (95% O2, 5% CO2).

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig and dissect the trachea.

-

Cut the trachea into rings of 2-3 mm in width.

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

-

-

Contraction and Relaxation:

-

Induce a sustained contraction of the tracheal rings with a submaximal concentration of histamine (e.g., 1 µM) or methacholine (e.g., 0.1 µM).

-

Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath at appropriate time intervals.

-

-

Data Recording and Analysis:

-

Record the changes in isometric tension.

-

Express the relaxation induced by Colterol as a percentage of the pre-contraction induced by histamine or methacholine.

-

Plot the percentage of relaxation against the logarithm of the Colterol concentration to determine the EC50 value.

-

In Vivo Assay

This protocol is a general model for in vivo assessment of bronchodilators.

Objective: To assess the in vivo bronchodilator activity of this compound.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-500 g).

-

Anesthetic (e.g., pentobarbital (B6593769) sodium).

-

Bronchoconstrictor agent (e.g., histamine or acetylcholine).

-

This compound solutions for administration (e.g., intravenous or intratracheal).

-

Ventilator and equipment for measuring airway resistance and dynamic lung compliance.

Procedure:

-

Animal Preparation:

-

Anesthetize the guinea pig.

-

Cannulate the trachea for artificial ventilation.

-

Cannulate the jugular vein for drug administration.

-

Measure baseline airway resistance and dynamic lung compliance.

-

-

Bronchoconstriction and Treatment:

-

Induce bronchoconstriction by intravenous infusion of histamine or acetylcholine.

-

Once a stable increase in airway resistance is achieved, administer this compound intravenously or intratracheally.

-

-

Measurement and Analysis:

-

Continuously monitor airway resistance and lung compliance.

-

Calculate the percentage inhibition of the bronchoconstrictor response at different doses of Colterol.

-

Determine the dose-response relationship and the duration of action.

-

Safety Pharmacology